molecular formula C20H22N2OS B12884898 2-((4-methoxy-3-phenylquinolin-2-yl)thio)-N,N-dimethylethanamine CAS No. 89081-07-2

2-((4-methoxy-3-phenylquinolin-2-yl)thio)-N,N-dimethylethanamine

Cat. No.: B12884898
CAS No.: 89081-07-2
M. Wt: 338.5 g/mol
InChI Key: SCROVKIJQJPORT-UHFFFAOYSA-N
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Description

2-((4-Methoxy-3-phenylquinolin-2-yl)thio)-N,N-dimethylethanamine is a synthetic organic compound characterized by its complex structure, which includes a quinoline core, a methoxy group, a phenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxy-3-phenylquinolin-2-yl)thio)-N,N-dimethylethanamine typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, often using methyl iodide and a base such as potassium carbonate.

    Phenyl Group Addition: The phenyl group can be added via a Friedel-Crafts alkylation reaction, using benzene and an appropriate catalyst like aluminum chloride.

    Thioether Formation: The thioether linkage is formed by reacting the quinoline derivative with a thiol compound, such as thiophenol, under basic conditions.

    Final Amine Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core or the thioether linkage, potentially leading to the formation of dihydroquinoline derivatives or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives and thiols.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 2-((4-methoxy-3-phenylquinolin-2-yl)thio)-N,N-dimethylethanamine is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

The compound is investigated for its potential therapeutic applications. Its structural features suggest it could act as a pharmacophore in drug design, particularly in the development of anti-cancer or anti-inflammatory agents.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 2-((4-methoxy-3-phenylquinolin-2-yl)thio)-N,N-dimethylethanamine exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s quinoline core can intercalate with DNA, while the thioether linkage and amine groups can form hydrogen bonds and electrostatic interactions with proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Methoxyquinolin-2-yl)thio)-N,N-dimethylethanamine
  • 2-((3-Phenylquinolin-2-yl)thio)-N,N-dimethylethanamine
  • 2-((4-Methoxy-3-phenylquinolin-2-yl)thio)-N-methylethanamine

Uniqueness

Compared to similar compounds, 2-((4-methoxy-3-phenylquinolin-2-yl)thio)-N,N-dimethylethanamine stands out due to the presence of both the methoxy and phenyl groups on the quinoline core. This unique substitution pattern enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89081-07-2

Molecular Formula

C20H22N2OS

Molecular Weight

338.5 g/mol

IUPAC Name

2-(4-methoxy-3-phenylquinolin-2-yl)sulfanyl-N,N-dimethylethanamine

InChI

InChI=1S/C20H22N2OS/c1-22(2)13-14-24-20-18(15-9-5-4-6-10-15)19(23-3)16-11-7-8-12-17(16)21-20/h4-12H,13-14H2,1-3H3

InChI Key

SCROVKIJQJPORT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=NC2=CC=CC=C2C(=C1C3=CC=CC=C3)OC

Origin of Product

United States

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